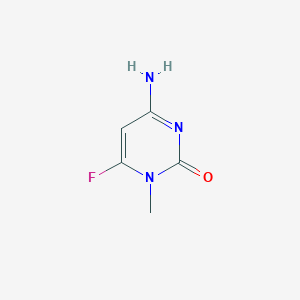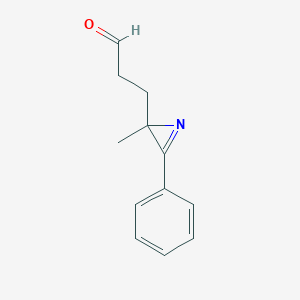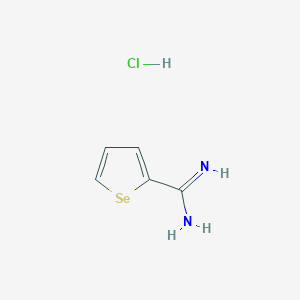
Selenophene-2-carboximidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophene-2-carboximidamidehydrochloride: is a compound belonging to the class of selenophenes, which are selenium-containing heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selenophene-2-carboximidamidehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of selenophene derivatives with carboximidamide precursors in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Selenophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenophene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenophene oxides, while reduction can produce various reduced selenophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Selenophene-2-carboximidamidehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new organic compounds and materials.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of catalysts and other functional materials.
Wirkmechanismus
The mechanism of action of Selenophene-2-carboximidamidehydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of reactive oxygen species, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophene: The parent compound of Selenophene-2-carboximidamidehydrochloride, known for its basic structure and properties.
Selenophene-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Selenophene-2-carboxamide: Another derivative with an amide group, studied for its biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7ClN2Se |
|---|---|
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
selenophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2Se.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H |
InChI-Schlüssel |
FFCKYJYOQJEZKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


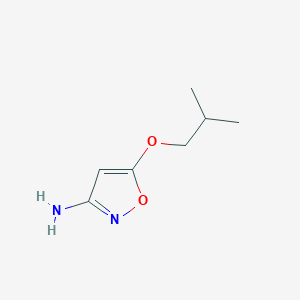

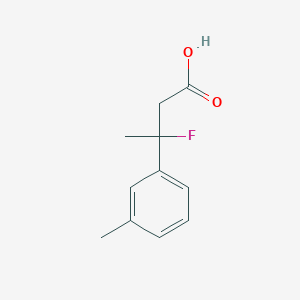
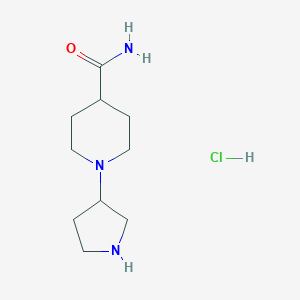

![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

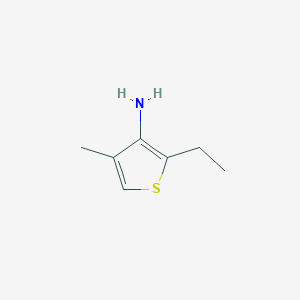

![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
